Desacetyldoronine

説明

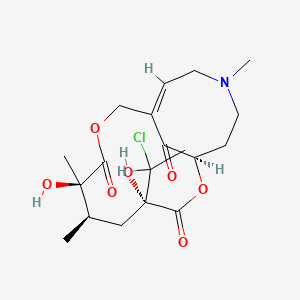

Desacetyldoronine is a pyrrolizidine alkaloid (PA) isolated from Emilia sonchifolia, a medicinal herb traditionally used to treat inflammatory diseases, liver disorders, and microbial infections . Structurally, it is a derivative of doronine, a bioactive PA with demonstrated anti-inflammatory properties. This compound lacks the acetyl group present in doronine, which may influence its pharmacokinetic and pharmacodynamic profiles. Like other PAs, this compound has raised concerns due to hepatotoxicity risks, a common issue with pyrrolizidine alkaloids .

特性

CAS番号 |

120481-77-8 |

|---|---|

分子式 |

C19H28ClNO7 |

分子量 |

417.9 g/mol |

IUPAC名 |

(11Z)-4-(1-chloroethyl)-4,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |

InChI |

InChI=1S/C19H28ClNO7/c1-11-9-19(26,12(2)20)17(24)28-14-6-8-21(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,25-26H,6-10H2,1-4H3/b13-5- |

InChIキー |

OMHSMPLRLNEBIB-ACAGNQJTSA-N |

SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O |

異性体SMILES |

CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)O)C)(C(C)Cl)O |

正規SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Desacetyldoronine involves multiple steps, starting from basic organic compoundsSpecific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advanced techniques in organic synthesis and biotechnology may facilitate large-scale production. These methods often involve the use of biocatalysts and optimized reaction conditions to enhance yield and purity .

化学反応の分析

Types of Reactions: Desacetyldoronine undergoes various chemical reactions, including:

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学的研究の応用

Desacetyldoronine has several scientific research applications, including:

作用機序

The mechanism of action of Desacetyldoronine involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation . By binding to COX-2, this compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

類似化合物との比較

Desacetyldoronine is compared here with structurally and functionally related compounds: doronine , floradnin , onetine , 22310115 , and 21159807 . These compounds share a pyrrolizidine backbone but differ in substituents and pharmacokinetic properties.

Structural and Functional Differences

- Doronine : Parent compound with an acetyl group; higher solubility (level 3) compared to this compound (level 4) .

- Floradnin/Onetine : Bulkier substituents, leading to lower intestinal absorption (level 2 vs. This compound’s level 0) .

- 22310115/21159807 : Synthetic derivatives with optimized LogP values (<5), aligning with Lipinski’s Rule of Five .

ADMET Profile Comparison

Key ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are summarized below:

Table 1: ADMET Properties of this compound and Analogues

| Compound | BBB Level | Absorption Level | Hepatotoxic Level | Solubility Level | CYP450 2D6 Inhibition | PPB Value |

|---|---|---|---|---|---|---|

| This compound | 4 | 0 | 1 | 4 | 0 | 0 |

| Doronine | 4 | 0 | 1 | 3 | 0 | 0 |

| Floradnin | 4 | 2 | 1 | 4 | 0 | 0 |

| Onetine | 4 | 2 | 1 | 4 | 0 | 0 |

| 22310115 | 4 | 2 | 1 | 4 | 0 | 0 |

| 21159807 | 4 | 2 | 1 | 4 | 0 | 0 |

Key Findings :

- Absorption : this compound and doronine exhibit superior intestinal absorption (level 0) compared to floradnin, onetine, and synthetic derivatives (level 2) .

- Solubility : this compound and most analogues have optimal solubility (level 4), whereas doronine’s solubility is slightly lower (level 3) .

- CYP450 2D6/PPB: None inhibit CYP450 2D6, and all have low plasma protein binding (PPB ≤90%), suggesting favorable bioavailability .

Molecular Properties and Drug-Likeness

Table 2: Molecular Properties and Lipinski’s Rule Compliance

| Compound | Molecular Weight | LogP | H-bond Acceptors | H-bond Donors | Lipinski’s Compliance |

|---|---|---|---|---|---|

| This compound | <500 | <5 | <10 | <5 | Yes |

| Doronine | <500 | <5 | <10 | <5 | Yes |

| Floradnin | <500 | <5 | <10 | <5 | Yes |

| Onetine | <500 | <5 | <10 | <5 | Yes |

| 22310115 | <500 | <5 | <10 | <5 | Yes |

| 21159807 | <500 | <5 | <10 | <5 | Yes |

Key Findings :

- Low molecular weight (<500) and LogP (<5) enhance membrane permeability and reduce metabolic clearance .

COX-2 Binding Affinity

Molecular docking studies reveal that this compound and its analogues bind to COX-2’s active site with favorable energy scores, comparable to known inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。